molecular formula C22H27FN2O2 B11354320 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-fluorobenzamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-fluorobenzamide

Cat. No.: B11354320
M. Wt: 370.5 g/mol
InChI Key: LNEWDIHYJHALCO-UHFFFAOYSA-N
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Description

    N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-fluorobenzamide: , also known by its chemical formula , is a compound with interesting structural features.

  • The name itself provides some clues about its composition:

      N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]: This part of the name indicates that it contains an azepane ring (a seven-membered nitrogen-containing ring) connected to a 4-methoxyphenyl group via an ethyl linker.

      4-fluorobenzamide: The benzamide moiety includes a fluorine atom at the para position.

  • The compound’s structure combines elements from both heterocyclic chemistry (azepane ring) and aromatic chemistry (phenyl and benzamide groups).
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for studying reactivity and designing new derivatives.

      Biology and Medicine: Investigate its potential as a drug candidate (e.g., targeting specific receptors or enzymes).

      Industry: Explore applications in materials science (e.g., polymers) or as intermediates for other compounds.

  • Mechanism of Action

    • Unfortunately, specific information about the mechanism of action for this compound is not readily available in my current knowledge base. Further research would be needed to uncover its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C22H27FN2O2

    Molecular Weight

    370.5 g/mol

    IUPAC Name

    N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-fluorobenzamide

    InChI

    InChI=1S/C22H27FN2O2/c1-27-20-12-8-17(9-13-20)21(25-14-4-2-3-5-15-25)16-24-22(26)18-6-10-19(23)11-7-18/h6-13,21H,2-5,14-16H2,1H3,(H,24,26)

    InChI Key

    LNEWDIHYJHALCO-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCCCCC3

    Origin of Product

    United States

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